molecular formula C16H13BrN4O B278875 N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278875
M. Wt: 357.2 g/mol
InChI Key: IOQCOXHWTSLRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal and agricultural research. BPTC belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. In particular, N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can reduce the severity of inflammation in animal models of arthritis and colitis. N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have herbicidal and fungicidal activities, making it a potential candidate for crop protection.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is its broad range of biological activities, which make it a potentially useful compound for a variety of research applications. N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is also relatively easy to synthesize, and its purity can be achieved through recrystallization. However, N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations for lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide's potential as a herbicide and fungicide in agriculture. Additionally, further studies are needed to better understand the mechanism of action of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its potential toxicity and side effects in vivo.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-bromobenzoyl chloride with 4-methylphenylhydrazine to form 4-bromo-N-(4-methylphenyl)benzohydrazide. This intermediate is then reacted with triethylorthoformate and ammonium acetate to yield N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of this reaction is approximately 50%, and the purity of the final compound can be achieved through recrystallization.

Scientific Research Applications

N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in medicinal and agricultural research. In medicinal research, N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agricultural research, N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit herbicidal and fungicidal activities, making it a potential candidate for crop protection.

properties

Product Name

N-(4-bromophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C16H13BrN4O

Molecular Weight

357.2 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H13BrN4O/c1-11-2-8-14(9-3-11)21-10-18-15(20-21)16(22)19-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,19,22)

InChI Key

IOQCOXHWTSLRJW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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